molecular formula C28H46O B190698 Brassicasterol CAS No. 474-67-9

Brassicasterol

Cat. No. B190698
CAS RN: 474-67-9
M. Wt: 398.7 g/mol
InChI Key: OILXMJHPFNGGTO-ZAUYPBDWSA-N
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Description

Brassicasterol is a 28-carbon sterol synthesized by several unicellular algae (phytoplankton) and some terrestrial plants, like rape . It has frequently been used as a biomarker for the presence of (marine) algal matter in the environment .


Synthesis Analysis

Brassicasterol is derived from sterols carrying the same side chain. The C27-BRs without substituent at C-24 are biosynthesized from cholesterol. The C28-BRs carrying either an α-methyl, β-methyl, or methylene group are derived from campesterol, 24-epicampesterol or 24-methylenecholesterol, respectively .


Molecular Structure Analysis

Brassicasterol has a molecular formula of C28H46O and a molecular weight of 398.7 g/mol . The molecule contains a total of 78 bonds .


Chemical Reactions Analysis

Brassicasterol has a hydroxyl (-OH) group and is frequently bound to other lipids including glycerols. Most analytical methods utilize a strong alkali (KOH or NaOH) to saponify the ester linkages .


Physical And Chemical Properties Analysis

Brassicasterol has a low water solubility and, as a consequence, a high octanol-water partition coefficient. This means that, in most environmental systems, brassicasterol will be associated with the solid phase .

Scientific Research Applications

  • Anti-Infective Properties and Cardiovascular Protective Effect : Brassicasterol demonstrates significant therapeutic utility against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis. Additionally, it exhibits inhibitory properties against human angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure (Hassan, 2020).

  • Biomarker for Alzheimer’s Disease : Brassicasterol might be a relevant biomarker in Alzheimer's disease (AD). Concentrations of brassicasterol are reduced in the cerebrospinal fluid of AD patients compared to controls, indicating its potential as a diagnostic tool (Lobo & Quintanilla, 2011).

  • Antiviral Properties Against Human Adenovirus : Brassicasterol has shown inhibitory effects against adenovirus (AdV) infections in human airway epithelial cells, specifically through the inhibition of viral DNA replication (Yu et al., 2021).

  • Acceleration of Tomato Ripening : In plant biology, brassicasterol-related compounds, brassinosteroids, have been found to accelerate the ripening of tomato pericarp discs, impacting lycopene and chlorophyll levels, as well as ascorbic acid and carbohydrate contents (Vardhini & Rao, 2002).

  • Synthetic Derivatives for Drug Design : Studies have focused on the isolation and modification of brassicasterol to create synthetic derivatives, potentially useful in drug design. For example, esterification of brassicasterol with nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen, explored for their potential therapeutic applications (Sethi et al., 2014, 2015).

  • Modulation of Plant Growth and Stress Tolerance : Brassinosteroids, a class of plant hormones including brassicasterol, have been studied for their role in enhancing crop yield and stress tolerance, thus holding significant agricultural implications (Divi & Krishna, 2009).

Safety And Hazards

Brassicasterol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILXMJHPFNGGTO-ZAUYPBDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197124
Record name Brassicasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Brassicasterol

CAS RN

474-67-9
Record name Brassicasterol
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Record name Brassicasterol
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Record name Brassicasterol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergosta-5,22(E)-dien-3β-ol
Source European Chemicals Agency (ECHA)
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Record name BRASSICASTEROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Brassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 151 °C
Record name Brassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,580
Citations
LJ Goad, N Withers - Lipids, 1982 - Wiley Online Library
… -5,22-dien-3/~-ol and brassicasterol provides new evidence for the biosynthetic origins of the two … , rather than as bacterial degradation products of brassicasterol (or related sterols) as …
Number of citations: 99 aocs.onlinelibrary.wiley.com
T Vanmierlo, J Popp, H Koelsch… - Acta Psychiatrica …, 2011 - Wiley Online Library
… plant sterols campesterol and brassicasterol. Comparison of lipid … of brassicasterol (P < 0.001) in CSF of patients with AD. Binary logistic regression analysis revealed that brassicasterol …
Number of citations: 49 onlinelibrary.wiley.com
R Bortolomeazzi, M De Zan, L Pizzale… - Journal of Agricultural …, 1999 - ACS Publications
The 5α-hydroperoxides of β-sitosterol, campesterol, stigmasterol, and brassicasterol were obtained by photooxidation of the respective sterols in pyridine in the presence of …
Number of citations: 64 pubs.acs.org
J Vioque, J Pastor, E Vioque - Journal of the American Oil …, 1995 - Wiley Online Library
… In conclusion, the highest percentages of brassicasterol and campesterol are observed in seed sterols, whereas in wax free sterols, stigmasterol and sitosterol are the most abundant. …
Number of citations: 4 aocs.onlinelibrary.wiley.com
N Ito, H Hakamata, F Kusu - Analytical Methods, 2010 - pubs.rsc.org
A simple method for the determination of phytosterols such as β-sitosterol, campesterol, stigmasterol, and brassicasterol has been developed using high-performance liquid …
Number of citations: 40 pubs.rsc.org
STS Hassan - Biomedicines, 2020 - mdpi.com
… brassicasterol, a phytosterol, against some biological and molecular targets, it is believed that there are still many activities yet to be studied. In this work, brassicasterol … of brassicasterol …
Number of citations: 11 www.mdpi.com
MGK Benesch, RN McElhaney - Biochimica et Biophysica Acta (BBA) …, 2014 - Elsevier
We present a comparative differential scanning calorimetric study of the effects of the animal sterol cholesterol (Chol) and the plant sterols campesterol (Camp) and brassicasterol (Bras) …
Number of citations: 34 www.sciencedirect.com
E Fernholz, HE Stavely - Journal of the American Chemical …, 1939 - ACS Publications
The brassicasterol reported by Windaus and Welsch1 was isolated from a technical waste byproduct of rapeseed oil refining. We thought it possible that the sterol had not originally …
Number of citations: 12 pubs.acs.org
MK Gül, S Amar - Journal of Cell & Molecular Biology, 2006 - search.ebscohost.com
… In addition, the amount of brassicasterol varied widely based on genotype and growing conditions. Brassicasterol content ranged from 85 to 189 mg/100 g of modified oil; campesterol …
Number of citations: 55 search.ebscohost.com
A Scialabba, L Salvini, AS Faqi, LM Bellani - Plant Biosystems, 2010 - Taylor & Francis
The purpose of this study was to determine tocopherol (Toc), fatty acid and phytosterol content in dry seeds of nine wild taxa of Sicilian Brassica sect. Brassica. Analyses were performed …
Number of citations: 21 www.tandfonline.com

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